2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol
Description
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C15H17NO It is a chiral molecule with a hydroxyl group and an amino group attached to an ethan-1-ol backbone, which is further substituted with a 3-(2-methylphenyl)phenyl group
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-amino-2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H17NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15(16)10-17/h2-9,15,17H,10,16H2,1H3 |
InChI Key |
NYDXBUXYXNDSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzaldehyde with phenylmagnesium bromide to form 2-methyl-1-phenyl-1-propanol. This intermediate is then subjected to a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-amino-2-[3-(2-methylphenyl)phenyl]ethanone.
Reduction: Formation of 2-amino-2-[3-(2-methylphenyl)phenyl]ethanamine.
Substitution: Formation of substituted derivatives such as 2-amino-2-[3-(2-methyl-4-nitrophenyl)phenyl]ethan-1-ol.
Scientific Research Applications
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π interactions with receptor sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-[3-(4-methylphenyl)phenyl]ethan-1-ol
- 2-Amino-2-[3-(2-fluorophenyl)phenyl]ethan-1-ol
- 2-Amino-2-[3-(2-chlorophenyl)phenyl]ethan-1-ol
Uniqueness
2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, leading to differences in its interaction with molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
